molecular formula C18H31N3O3 B1678283 Pafenolol CAS No. 75949-61-0

Pafenolol

Cat. No.: B1678283
CAS No.: 75949-61-0
M. Wt: 337.5 g/mol
InChI Key: PKWZWSXSCKVUJB-UHFFFAOYSA-N
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Description

Pafenolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The chemical formula for this compound is C18H31N3O3, and it has a molar mass of 337.464 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pafenolol involves several steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the phenoxypropanolamine structure, followed by the introduction of the isopropylamino group. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pafenolol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

Pafenolol has been extensively studied for its pharmacological properties. Some key applications include:

Mechanism of Action

Comparison with Similar Compounds

Pafenolol is similar to other beta-blockers such as atenolol and metoprolol. it has unique properties that make it distinct:

Conclusion

This compound is a valuable compound in the field of cardiovascular medicine, with unique properties that make it effective in treating hypertension and arrhythmias. Its synthesis, chemical reactions, and applications in scientific research highlight its importance in both clinical and experimental settings.

Properties

CAS No.

75949-61-0

Molecular Formula

C18H31N3O3

Molecular Weight

337.5 g/mol

IUPAC Name

1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea

InChI

InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23)

InChI Key

PKWZWSXSCKVUJB-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pafenolol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[2-[4-(Oxiran-2-ylmethoxy)phenyl]ethyl]-3-propan-2-ylurea
Pafenolol
Reactant of Route 2
Pafenolol
Reactant of Route 3
Pafenolol
CID 151735788
Pafenolol
1-[4-(2-Aminoethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Pafenolol
Reactant of Route 6
Pafenolol

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